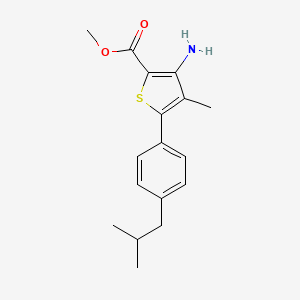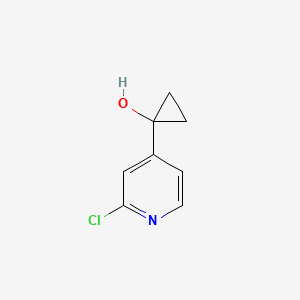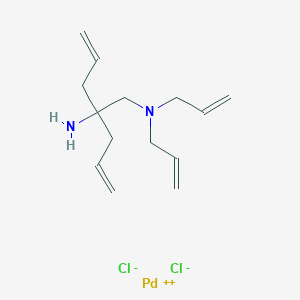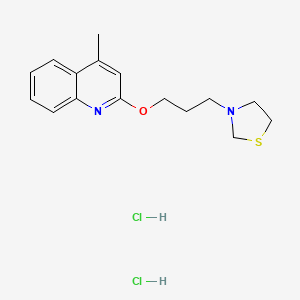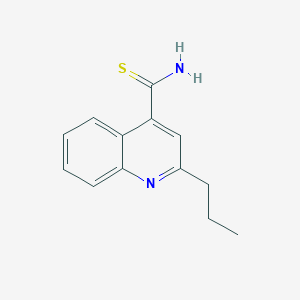
Methyl 2-oxooxazole-3(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-oxooxazole-3(2H)-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxooxazole-3(2H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with aldehydes in the presence of a base and an oxidant. For example, the reaction between 2-aminophenol and an aldehyde in methyl cyanide or dimethyl sulfoxide (DMSO) solvent using potassium carbonate (K₂CO₃) as a base and tert-butyl hydroperoxide (TBHP) as an oxidant under argon atmosphere with blue LED radiation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Methyl 2-oxooxazole-3(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents like sodium borohydride (NaBH₄), and various catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield 2-substituted benzoxazole derivatives, while reduction reactions can produce reduced oxazole compounds .
科学的研究の応用
Methyl 2-oxooxazole-3(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
作用機序
The mechanism of action of methyl 2-oxooxazole-3(2H)-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors through non-covalent interactions, influencing various biochemical processes. For example, it has been shown to inhibit certain enzymes involved in bacterial resistance, making it a potential candidate for antibiotic development .
類似化合物との比較
Similar Compounds
Isoxazole: Isoxazole is a five-membered ring with one oxygen and one nitrogen atom at adjacent positions.
Benzoxazole: Benzoxazole is a bicyclic compound containing a benzene ring fused to an oxazole ring.
Oxadiazole: Oxadiazole is another heterocyclic compound with two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness
Methyl 2-oxooxazole-3(2H)-carboxylate is unique due to its specific structure and reactivity
特性
分子式 |
C5H5NO4 |
|---|---|
分子量 |
143.10 g/mol |
IUPAC名 |
methyl 2-oxo-1,3-oxazole-3-carboxylate |
InChI |
InChI=1S/C5H5NO4/c1-9-4(7)6-2-3-10-5(6)8/h2-3H,1H3 |
InChIキー |
NKXBNZCOJIRYCD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1C=COC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876648.png)
![3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876655.png)
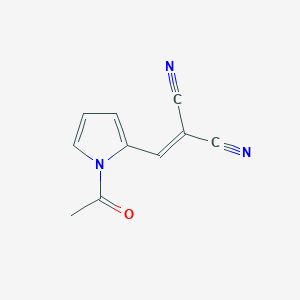
![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)
